

In-Depth Technical Guide: In Vitro Activity of Cap-dependent Endonuclease-IN-10

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Compound of Interest

Compound Name:	Cap-dependent endonuclease-IN-10
Cat. No.:	B12415252

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Introduction

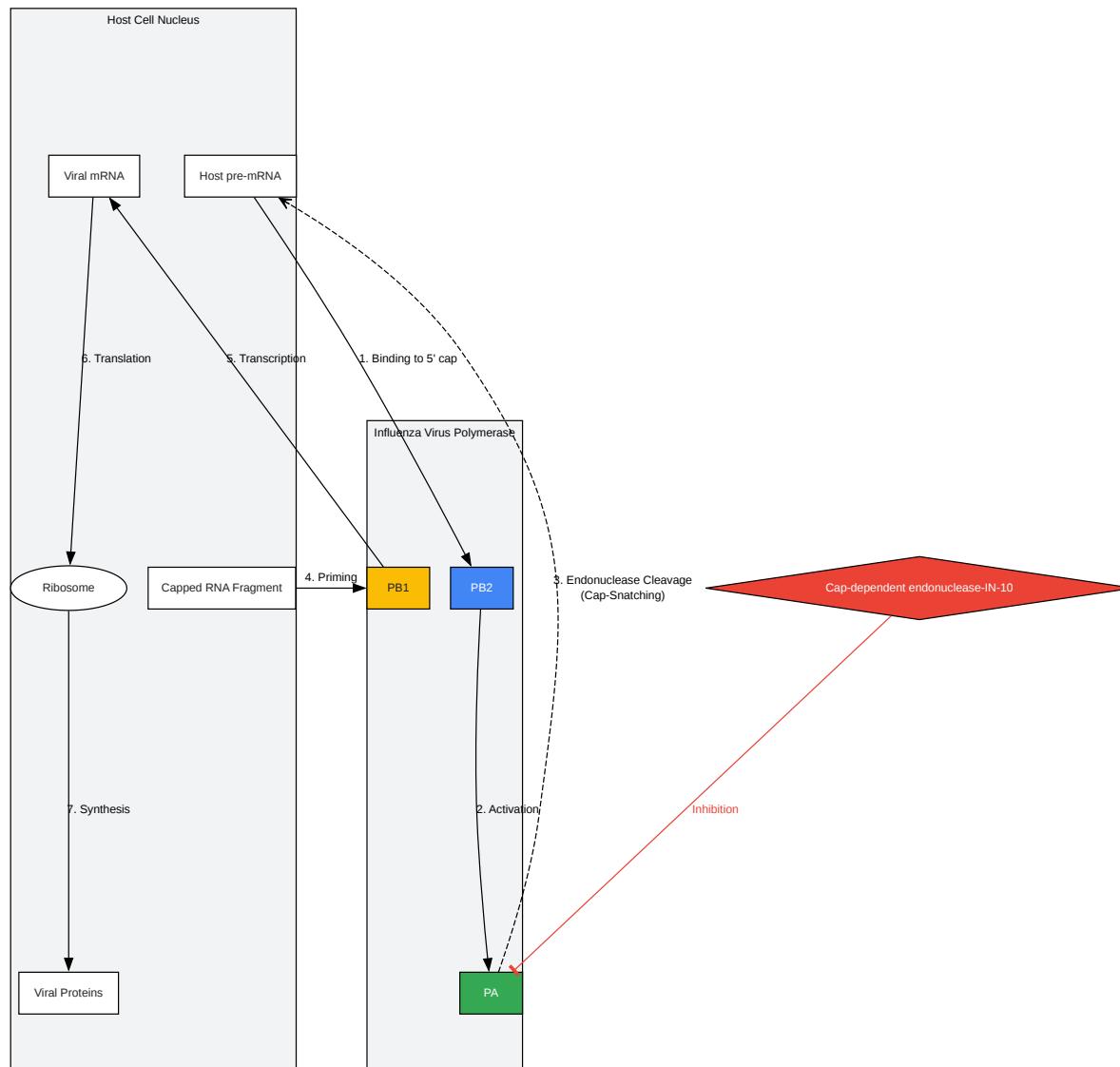
Cap-dependent endonuclease-IN-10 is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication. This document provides a comprehensive overview of the in vitro activity of **Cap-dependent endonuclease-IN-10**, its mechanism of action, and detailed experimental protocols for its evaluation. **Cap-dependent endonuclease-IN-10** is identified as compound 1-1 in patent WO2021129799A1 and is noted for its significant inhibitory activity against influenza A, B, and C viruses. Preclinical data suggests it possesses favorable characteristics such as lower cytotoxicity and enhanced pharmacokinetic and pharmacodynamic properties, positioning it as a promising candidate for further antiviral drug development.

Mechanism of Action: Inhibition of Cap-Snatching

The influenza virus RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for the transcription and replication of the viral RNA genome. A critical step in viral mRNA synthesis is the "cap-snatching" process.^{[1][2][3][4][5]} The PB2 subunit of the viral polymerase binds to the 5' cap of host pre-mRNAs. Subsequently, the endonuclease domain located in the PA subunit cleaves the host mRNA 10-13 nucleotides downstream from the cap.^{[1][2][4]} These capped fragments are then used as primers by the PB1 subunit to initiate the transcription of viral mRNAs.^{[2][4]} This process is essential for the virus as it

ensures that the viral mRNAs are recognized and translated by the host cell's ribosomal machinery.

Cap-dependent endonuclease-IN-10 exerts its antiviral effect by directly targeting and inhibiting the endonuclease activity of the PA subunit.^[6] By binding to the active site of the endonuclease, it prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for transcription. This leads to a potent suppression of viral gene expression and replication.



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Mechanism of Action of Cap-dependent Endonuclease Inhibitors.

In Vitro Activity Data

While **Cap-dependent endonuclease-IN-10** is described as a potent inhibitor, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are not publicly available in the reviewed literature. However, for comparative purposes, the in vitro activities of other well-characterized cap-dependent endonuclease inhibitors are presented below.

Compound	Target	Assay Type	IC50 Value	Reference
Baloxavir Acid	Influenza A and B CEN	Endonuclease Activity Assay	A(H1N1)pdm09: 0.28 nM (median), A(H3N2): 0.16 nM (median), B/Victoria: 3.42 nM (median), B/Yamagata: 2.43 nM (median)	[7][8]
ZX-7101	Influenza A Virus CEN	Enzyme Inhibition Assay	21.72 nmol/L	[9]
Baloxavir Acid (control)	Influenza A Virus CEN	Enzyme Inhibition Assay	22.26 nmol/L	[9]
Baloxavir Marboxil (prodrug)	Influenza A Virus CEN	Enzyme Inhibition Assay	2.88 μ mol/L	[9]
ZX-7101A (prodrug)	Influenza A Virus CEN	Enzyme Inhibition Assay	1.86 μ mol/L	[9]

Experimental Protocols

A variety of in vitro assays can be employed to determine the inhibitory activity of compounds like **Cap-dependent endonuclease-IN-10**. Below are detailed methodologies for three common assays.

Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Assay

This assay provides a direct measure of the inhibitor's effect on the enzymatic activity of the cap-dependent endonuclease.

Principle: A short, single-stranded nucleic acid substrate is synthesized with a fluorescent reporter dye at one end and a quencher molecule at the other. In its intact state, the proximity of the quencher to the fluorophore results in FRET, leading to low fluorescence emission. Upon cleavage of the substrate by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

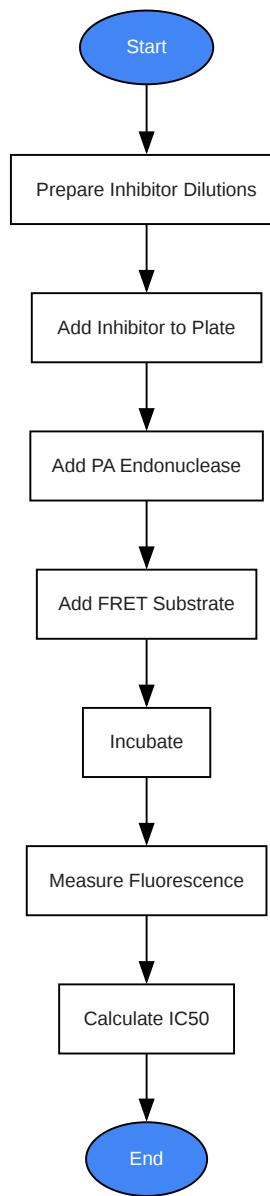
Materials:

- Recombinant influenza virus PA subunit (or the N-terminal endonuclease domain).
- FRET-based substrate (e.g., a 15-20 nucleotide ssDNA or RNA with a 5'-fluorophore like FAM and a 3'-quencher like TAMRA).
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.
- Test compound (**Cap-dependent endonuclease-IN-10**) dissolved in DMSO.
- 384-well black microplates.
- Fluorescence plate reader.

Procedure:

- Prepare serial dilutions of **Cap-dependent endonuclease-IN-10** in DMSO and then dilute further in Assay Buffer to the desired final concentrations.
- In a 384-well plate, add the diluted inhibitor solution.
- Add the recombinant PA endonuclease to each well to a final concentration that yields a robust signal in the linear range of the assay.
- Initiate the reaction by adding the FRET substrate to each well.

- Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair.
- Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.



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FRET-Based Endonuclease Assay Workflow.

Fluorescence Polarization (FP) Assay

This assay measures the binding affinity of the inhibitor to the endonuclease.

Principle: A small fluorescently labeled ligand that binds to the active site of the endonuclease is used. When this fluorescent ligand is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger endonuclease protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the fluorescent ligand for binding to the active site will displace it, causing a decrease in fluorescence polarization.

Materials:

- Recombinant influenza virus PA endonuclease.
- Fluorescently labeled ligand (tracer) with known affinity for the PA endonuclease active site.
- Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
- Test compound (**Cap-dependent endonuclease-IN-10**) in DMSO.
- 384-well black microplates.
- Fluorescence polarization plate reader.

Procedure:

- Prepare serial dilutions of **Cap-dependent endonuclease-IN-10**.
- In a 384-well plate, add the diluted inhibitor.
- Add a fixed concentration of the fluorescent tracer to all wells.
- Add a fixed concentration of the PA endonuclease to all wells except for the no-enzyme control.
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
- Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

- Calculate the K_i value for the inhibitor based on the displacement of the fluorescent tracer.

Virus Yield Reduction Assay

This cell-based assay determines the antiviral activity of the compound in a biological context.

Principle: Host cells are infected with influenza virus and treated with the test compound. After a single round of viral replication, the amount of new infectious virus particles produced (progeny virus) in the cell culture supernatant is quantified. A reduction in the virus yield in the presence of the compound indicates antiviral activity.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells.
- Influenza virus stock (e.g., A/PR/8/34 H1N1).
- Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.
- Infection medium (serum-free medium containing TPCK-trypsin).
- Test compound (**Cap-dependent endonuclease-IN-10**) in DMSO.
- 96-well cell culture plates.
- Apparatus for TCID₅₀ (50% tissue culture infectious dose) or plaque assay.

Procedure:

- Seed MDCK cells in 96-well plates and grow to confluence.
- Wash the cell monolayers and infect with influenza virus at a specific multiplicity of infection (MOI).
- After a 1-hour adsorption period, remove the virus inoculum and add infection medium containing serial dilutions of **Cap-dependent endonuclease-IN-10**.
- Incubate the plates at 37°C for 24-48 hours.

- Harvest the culture supernatants.
- Determine the viral titer in the supernatants using a TCID50 or plaque assay on fresh MDCK cell monolayers.
- Calculate the percent reduction in virus yield for each inhibitor concentration compared to a no-drug control and determine the EC50 (50% effective concentration).

Conclusion

Cap-dependent endonuclease-IN-10 is a promising inhibitor of the influenza virus cap-dependent endonuclease. While specific quantitative in vitro activity data remains proprietary, the provided experimental protocols offer robust methods for its characterization. The mechanism of action, targeting the essential cap-snatching process, underscores its potential as a broad-spectrum anti-influenza agent. Further studies are warranted to fully elucidate its in vitro and in vivo efficacy and to advance its development as a potential therapeutic for influenza infections.

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